Application: 2-Chloro-3,5-difluorophenol is used as a building block in chemical synthesis.
Methods of Application: The synthesis of 2-chloro-3,5-difluorophenol has been reported from 2,4-difluoroaniline via bromination, Sandmeyer reaction, Grignard reaction, and esterification. .
Results or Outcomes: The specific outcomes of using 2-Chloro-3,5-difluorophenol in chemical synthesis would depend on the specific reactions it’s used in. .
2-Chloro-3,5-difluorophenol has the molecular formula C₆H₃ClF₂O. It is characterized as a halogenated phenol with chlorine and fluorine substituents on the benzene ring. This compound typically appears as a colorless crystalline solid with a pungent odor . The presence of halogen atoms contributes to its reactivity and potential biological activity.
As with any halogenated compound, potential safety concerns associated with 2-chloro-3,5-difluorophenol include:
Research indicates that 2-Chloro-3,5-difluorophenol exhibits potential biological activities. It has been investigated for its antimicrobial and antifungal properties. The mechanism of action may involve interactions with specific molecular targets, where the phenolic group forms hydrogen bonds with biological molecules while the halogen atoms participate in halogen bonding .
The synthesis of 2-Chloro-3,5-difluorophenol typically involves halogenation of phenolic derivatives. Common methods include:
2-Chloro-3,5-difluorophenol finds applications across various domains:
Studies have focused on the interactions of 2-Chloro-3,5-difluorophenol with enzymes and receptors. Its ability to form hydrogen bonds may influence enzyme activity and receptor binding, which could lead to various biological effects. Understanding these interactions is crucial for assessing its potential therapeutic applications .
Several compounds share structural similarities with 2-Chloro-3,5-difluorophenol. Here are some notable examples:
Compound Name | Molecular Formula | Key Differences |
---|---|---|
2-Chloro-3,6-difluorophenol | C₆H₃ClF₂O | Different substitution pattern (position of fluorine) |
3-Chloro-2,6-difluorophenol | C₆H₃ClF₂O | Variation in the positions of chlorine and fluorine |
4-Chloro-5-fluorobenzene-1,2-diamine | C₆H₄ClF₂N | Contains nitrogen; different functional groups |
The uniqueness of 2-Chloro-3,5-difluorophenol lies in its specific substitution pattern. This arrangement affects its reactivity and interactions with other molecules, making it valuable for various applications in research and industry .
Flammable;Irritant